

4-(4-Chloro-benzenesulfonyl)-morpholine CAS number and identifiers

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Compound of Interest

Compound Name:	4-(4-Chloro-benzenesulfonyl)- morpholine
CAS No.:	22771-99-9
Cat. No.:	B077774

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Technical Monograph: 4-(4-Chlorobenzenesulfonyl)morpholine

CAS Registry Number: 2309-84-4 Document Type: Technical Reference & Synthesis Guide
Version: 2.0 (Scientific Release)

Chemical Passport & Physicochemical Profile

This section establishes the definitive identity of the compound, distinguishing it from its precursors (sulfonyl chlorides) and structural isomers. 4-(4-Chlorobenzenesulfonyl)morpholine represents a stable sulfonamide scaffold, characterized by the robust

linkage which imparts high metabolic stability compared to carboxamides.

Identifiers & Descriptors[1][2][3][4][5][6]

Parameter	Identifier / Value
IUPAC Name	4-[(4-Chlorophenyl)sulfonyl]morpholine
CAS Number	2309-84-4
PubChem CID	70878
Molecular Formula	
Molecular Weight	261.73 g/mol
SMILES	<chem>C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl</chem>
InChI Key	ZZSBUDUHESWZJB-UHFFFAOYSA-N

Physical Properties[6][8]

- Physical State: Crystalline Solid (White to Off-white).
- Solubility: High solubility in DCM, DMSO, DMF, and Ethyl Acetate; low solubility in Water and Hexanes.
- Lipophilicity (LogP): ~2.0 (Predicted). The morpholine ring lowers the LogP relative to a diethyl-sulfonamide, improving "drug-like" properties.
- Melting Point: Typically >100°C (Distinct from its precursor 4-chlorobenzenesulfonyl chloride, which melts at ~53°C).

Synthetic Architecture

The synthesis of 4-(4-Chlorobenzenesulfonyl)morpholine follows a nucleophilic substitution at the sulfur atom. While the Schotten-Baumann reaction (aqueous base) is possible, the Anhydrous Organic Base Method is preferred for research-grade purity to minimize hydrolysis of the sulfonyl chloride starting material.

Reaction Mechanism

The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride. The base (Triethylamine or Pyridine) serves two roles:

- Catalysis: Enhances the nucleophilicity of the amine (if pyridine is used).
- Scavenging: Neutralizes the HCl byproduct, driving the equilibrium forward and preventing the formation of morpholinium chloride salts which would stall the reaction.

Experimental Protocol (Standardized)

Reagents:

- 4-Chlorobenzenesulfonyl chloride (1.0 equiv) [CAS: 98-60-2][1][2][3]
- Morpholine (1.1 equiv) [CAS: 110-91-8]
- Triethylamine () (1.5 equiv)
- Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

- Preparation: Charge a round-bottom flask with 4-chlorobenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C (ice bath) to suppress potential side reactions (disulfone formation).
- Addition: Dissolve Morpholine and in a small volume of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 15 minutes. Rationale: Exothermic control.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Quench & Workup:
 - Dilute with DCM.
 - Wash 1: 1M HCl (Cold). Purpose: Protonates and removes unreacted morpholine and TEA.

- Wash 2: Saturated
. Purpose: Neutralizes residual acid and hydrolyzes traces of unreacted sulfonyl chloride.
- Wash 3: Brine.
- Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
- Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (if high purity is required).

Workflow Visualization



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Figure 1: Step-by-step synthesis workflow ensuring removal of nucleophilic and electrophilic impurities.

Structural Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. For CAS 2309-84-4, the following spectral signatures confirm identity.

Proton NMR (¹H-NMR) Logic

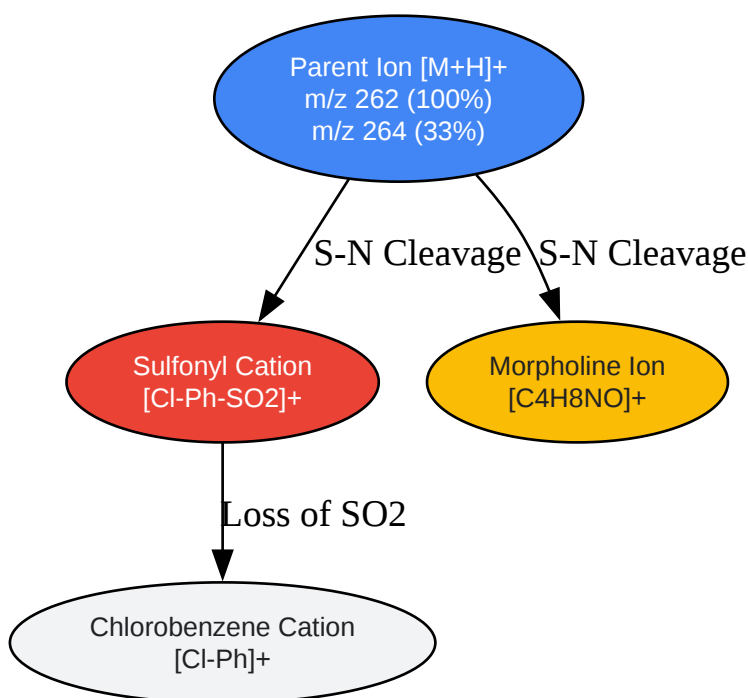
- Aromatic Region (7.5 - 8.0 ppm): Look for a characteristic system (two doublets) typical of para-substituted benzenes.
 - ~7.8 ppm (2H, d): Protons ortho to the sulfonyl group (deshielded).
 - ~7.5 ppm (2H, d): Protons ortho to the chlorine.
- Aliphatic Region (2.5 - 4.0 ppm):

- ~3.7 ppm (4H, m): Morpholine protons adjacent to Oxygen ().
- ~3.0 ppm (4H, m): Morpholine protons adjacent to Nitrogen ().
- Diagnostic Check: Integration ratio must be 1:1 (4 aromatic H : 8 aliphatic H).

Mass Spectrometry (LC-MS)

- Molecular Ion: Expect .
- Isotopic Pattern: Due to the Chlorine atom (and natural abundance ~3:1), the mass spectrum must show an M+2 peak at 264.0 with approximately 33% intensity of the parent peak.
- Fragmentation: Loss of the morpholine ring or cleavage of the bond is common in MS/MS.

Fragmentation Pathway Visualization



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Figure 2: Expected Mass Spectrometry fragmentation pattern demonstrating the characteristic Chlorine isotopic signature.

Functional Utility in Drug Discovery

4-(4-Chlorobenzenesulfonyl)morpholine is rarely a final drug but serves as a critical Privileged Structure in Medicinal Chemistry.

The Sulfonamide Pharmacophore

The sulfonamide moiety (

or

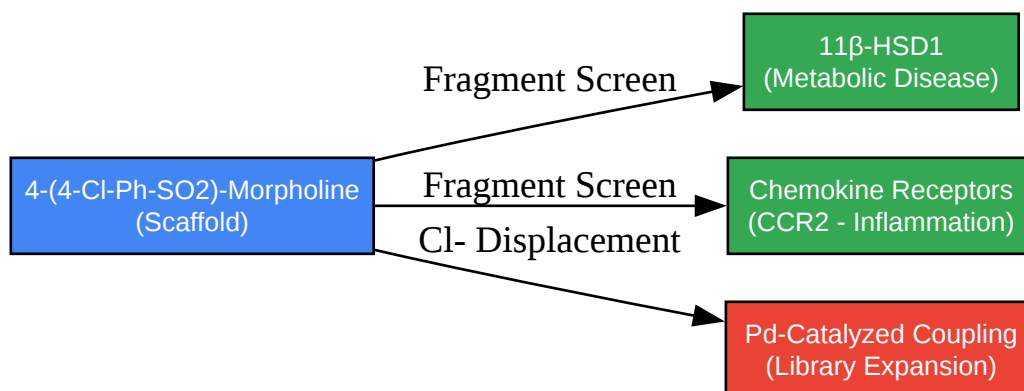
) is a bioisostere for amide bonds but offers distinct advantages:

- Metabolic Stability: Resistant to proteases and esterases.
- Geometry: Tetrahedral geometry around the Sulfur atom allows unique binding interactions in enzyme pockets (e.g., transition state mimicry).

Key Biological Applications[5]

- Fragment-Based Drug Discovery (FBDD): This molecule is often included in fragment libraries screening for 11-HSD1 inhibitors (metabolic syndrome) and CCR2 antagonists (inflammation). The chlorobenzene group fills hydrophobic pockets, while the morpholine oxygen can accept hydrogen bonds.
- Intermediate Synthesis: The chlorine atom on the benzene ring is a handle for further functionalization via Buchwald-Hartwig amination or Suzuki coupling, allowing the expansion of the core into more complex bioactive molecules.

Biological Context Diagram



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Figure 3: Application of the scaffold in biological screening and synthetic expansion.

References

- PubChem. (n.d.). Compound Summary: 4-[(4-Chlorophenyl)sulfonyl]morpholine (CID 70878). National Library of Medicine. Retrieved from [\[Link\]](#)
- Mohan, S., et al. (2013). Morpholine: A Privileged Scaffold in Medicinal Chemistry.[4] ResearchGate. (Contextual grounding for Section 4). Retrieved from [\[Link\]](#)

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Sources

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